The compound's Chemical Abstracts Service (CAS) number is 496-13-9, and its molecular formula is with a molecular weight of approximately 120.15 g/mol . It falls under the category of pyrrolo-pyridine derivatives, which are known for their diverse biological activities, including analgesic and sedative effects .
Several synthetic routes have been developed for the preparation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Notably:
These methods highlight the versatility of synthetic strategies available for producing this compound, emphasizing both acidic and basic conditions.
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine features a bicyclic arrangement consisting of a pyrrole ring fused to a pyridine ring. The key structural elements include:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, in NMR spectra, chemical shifts corresponding to protons on the rings can provide insights into the electronic environment of the atoms within the structure .
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical transformations due to its reactive sites. Some notable reactions include:
These reactions are significant as they enable the derivatization of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine into a range of biologically active compounds.
The mechanism of action for compounds derived from 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine often involves interaction with specific biological targets. For example:
The precise mechanism often depends on the substituents attached to the core structure and their spatial orientation within the active site of target proteins.
The physical properties of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine has several promising applications:
The core bicyclic scaffold of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is typically constructed via hydrolytic decarboxylation or reductive lactamization. A prominent method involves alkaline hydrolysis of ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate using barium(II) hydroxide under aqueous reflux conditions (120°C), yielding 72% of the target compound after purification. This reaction proceeds through carbamate cleavage and subsequent decarboxylation, with the crude product isolated via filtration and solvent extraction [1]. Alternative pathways employ reductive lactamization of imide precursors, as disclosed in a Chinese patent (CN104230923A). Here, tetrahydrofuro[3,4-c]pyridine-1,3-dione undergoes hydride reduction using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the saturated bicyclic framework. The freebase product is often converted to stable hydrochloride salts for storage and further use [3] [8].
Key intermediates include halogenated derivatives (e.g., 4-chloro-2-(3-fluorophenyl) variants synthesized via nucleophilic substitution) and carboxyl-functionalized precursors enabling peptide coupling [7]. These intermediates facilitate diverse structural derivatization while maintaining the bicyclic core’s integrity.
Table 1: Traditional Synthetic Routes to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
Starting Material | Reagent/Conditions | Yield (%) | Key Product |
---|---|---|---|
Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate | Ba(OH)₂, H₂O, 120°C, 12 h | 72 | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine |
Furo[3,4-c]pyridine-1,3-dione | LiAlH₄, THF, reflux | 68 | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride |
1H-Pyrrolo[3,4-c]pyridin-1-one | NaBH₄, EtOH, 25°C | 75 | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine |
Regioselective functionalization of the pyrrolopyridine core relies heavily on transition-metal catalysis. Palladium-catalyzed cross-coupling enables C-C bond formation at the pyridine C4 position, which is intrinsically electrophilic. Suzuki-Miyaura reactions using 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and arylboronic acids afford biaryl derivatives critical for pharmaceutical applications (e.g., antimicrobial sulfonamides). This method achieves >85% regioselectivity when employing Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in toluene/ethanol mixtures [3] [6].
Iridium-catalyzed C-H borylation provides direct access to boronated intermediates for further diversification. Using [Ir(OMe)COD]₂ with bis(pinacolato)diboron (B₂pin₂) in THF, borylation occurs selectively at the C6 position of the pyridine ring. The resulting boronic ester serves as a versatile handle for oxidation to phenols or additional cross-coupling reactions [3]. For halogenation, N-bromosuccinimide (NBS) or iodine in acetic acid regioselectively functionalizes the C6 position, yielding 6-halo derivatives that act as precursors for nucleophilic substitutions. Computational studies confirm that C6 exhibits the highest electron density in the bicyclic system, rationalizing this selectivity [7].
Table 2: Catalytic Functionalization Strategies
Reaction Type | Catalyst/Reagent | Regioselectivity | Application Example |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | C4-aryl | Biaryl derivatives for sulfonamide synthesis |
C-H Borylation | [Ir(OMe)COD]₂, B₂pin₂ | C6-boryl | Boronic ester intermediates |
Halogenation | NBS/AcOH or I₂/AcOH | C6-halo | 6-Bromo/6-iodo derivatives for cross-coupling |
Recent innovations prioritize sustainability through solvent substitution, catalyst recycling, and energy-efficient protocols. Aqueous-phase synthesis replaces organic solvents for hydrolysis steps, as demonstrated by barium hydroxide-mediated decarboxylation in water at 120°C. This approach eliminates halogenated solvents and reduces wastewater toxicity [1]. For reduction steps, catalytic transfer hydrogenation (CTH) using ammonium formate and Pd/C in ethanol enables lactam reduction without stoichiometric hydrides. The Pd/C catalyst is recyclable for up to five cycles without significant activity loss, minimizing heavy metal waste [3].
Solvent optimization studies identify ethanol-water mixtures (4:1 v/v) as optimal for reductive aminations, achieving yields comparable to dimethylformamide (DMF) or dichloromethane (DCM) while enhancing biodegradability. Similarly, dimethylacetamide (DMAc) serves as a greener alternative to N-methylpyrrolidone (NMP) for high-temperature cyclizations due to its lower ecological footprint [3] [7]. Energy efficiency is improved via microwave-assisted methods, where cyclodehydration steps proceed in 30 minutes (vs. 12 hours conventionally) at 150°C, reducing energy consumption by ~40% [6].
Table 3: Green Chemistry Metrics in Pyrrolopyridine Synthesis
Parameter | Traditional Method | Green Innovation | Environmental Benefit |
---|---|---|---|
Hydrolysis Solvent | Dioxane/THF | Water | Reduced VOC emissions |
Reducing Agent | LiAlH₄ (stoichiometric) | HCO₂NH₄/Pd/C (catalytic) | Less metal waste |
Reaction Temperature | 120°C (12 h) | Microwave, 150°C (0.5 h) | Lower energy consumption |
Polar Solvent | DMF/DCM | EtOH-H₂O or DMAc | Higher biodegradability |
Structural Derivatives and Applications
Derivatization of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold generates compounds with diverse bioactivities:
Table 4: Key Derivatives and Their Research Applications
Derivative | Structural Feature | Biological Activity | Citation |
---|---|---|---|
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | Salt form | Stable intermediate for API synthesis | [4] |
4-(4-Sulfonamidophenoxy)-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | Sulfonamide substituent | GPR119 agonist (antidiabetic) | [9] |
4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | Halogenated aryl ketone | Anticancer lead | [7] |
N-(Pyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine sulfonamide | Heteroaryl sulfonamide | Antimicrobial agent | [6] |
These advancements underscore the compound’s versatility as a building block in medicinal chemistry, enabling targeted biological applications through rational structural modification.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7